Hexahydro-4,7-methano-1H-indenyl acrylate
Description
Contextualization within Modern Polymer Chemistry and Materials Engineering
In the landscape of modern polymer chemistry, there is a continuous drive to develop novel monomers that can serve as building blocks for high-performance polymers. Hexahydro-4,7-methano-1H-indenyl acrylate (B77674) fits this role adeptly, primarily functioning as a monomer in the synthesis of specialized polymers. ruicoglobal.com Its utility is particularly pronounced in the formulation of materials where durability, thermal stability, and mechanical strength are paramount.
The compound is frequently employed in the production of high-performance coatings and adhesives. Acrylate-based polymers are foundational in numerous industries, and the incorporation of cyclic structures like the hexahydro-4,7-methano-indenyl group is a key strategy for property enhancement. researchgate.netresearchgate.net The polymerization of this monomer, facilitated by its acrylate group, leads to the formation of crosslinked networks that significantly bolster the mechanical strength and chemical resistance of the final material. This makes polymers derived from it suitable for applications in microelectronics and optoelectronics, where materials with high thermal stability, optical transparency, and low water absorption are required. researchgate.net
Structural Characteristics and their Fundamental Influence on Polymeric Performance
The performance of polymers derived from Hexahydro-4,7-methano-1H-indenyl acrylate is intrinsically linked to its distinct molecular structure. The molecule consists of two primary components: a reactive acrylate group and a rigid, bulky hexahydro-4,7-methano-1H-indenyl backbone.
The acrylate functional group is the site of polymerization, typically undergoing free-radical polymerization to form the long-chain polymer backbone. This reactivity is crucial for its role as a monomer.
The most influential feature of this compound is its fused bicyclic (or tricyclic) framework. This bulky, saturated ring system imparts significant rigidity and hydrophobicity. When incorporated as a pendant group on a polymer chain, this tricycloalkyl substituent contributes to several key performance enhancements:
Enhanced Thermal Stability : The rigid structure restricts thermal motion within the polymer matrix, leading to excellent resistance to heat. researchgate.net
Lower Coefficient of Thermal Expansion (CTE) : The stable, rigid structure helps to minimize dimensional changes with temperature variations. researchgate.net
Decreased Water Absorption : The hydrophobic nature of the hydrocarbon framework reduces the polymer's affinity for moisture, which is critical for applications in electronics and for maintaining dimensional stability. researchgate.net
These characteristics make polymers containing this monomer valuable as specialty optical plastics and for other high-value applications. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-tricyclo[5.2.1.0²,⁶]dec-4-enyl prop-2-enoate nih.gov |
| CAS Number | 12542-30-2 nih.gov |
| Molecular Formula | C₁₃H₁₆O₂ nih.gov |
| Molecular Weight | 204.26 g/mol nih.gov |
| Density | 1.06 g/cm³ |
| Boiling Point | 279°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-12(14)15-11-6-5-10-8-3-4-9(7-8)13(10)11/h2,5-6,8-11,13H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJTGUYHVPAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1C=CC2C1C3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12542-30-2 | |
| Record name | Hexahydro-4,7-methano-1H-indenyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012542302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexahydro-4,7-methano-1H-indenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Hexahydro 4,7 Methano 1h Indenyl Acrylate
Pathways for Monomer Synthesis
The synthesis of hexahydro-4,7-methano-1H-indenyl acrylate (B77674) can be achieved through several chemical routes. The primary methods involve the direct addition of acrylic acid to a precursor hydrocarbon or the esterification of a corresponding alcohol. These pathways are often facilitated by specific catalytic systems to ensure high yield and selectivity.
Direct Addition Reactions for Hexahydro-4,7-methano-1H-indenyl Acrylate Formation
One of the principal methods for synthesizing polycyclic acrylates is the direct addition of acrylic acid to an unsaturated alicyclic hydrocarbon. researchgate.net In the case of this compound, the precursor is dicyclopentadiene. This reaction typically involves the acid-catalyzed addition of the acrylic acid across a double bond in the dicyclopentadiene ring structure.
Research has shown that the addition of (meth)acrylic acid to dicyclopentadiene can be carried out using a strong acid catalyst like sulfuric acid at elevated temperatures, for instance at 90°C for 6 hours. researchgate.net This process results in the formation of tricyclo[5.2.1.02,6]dec-3-en-8(9)-ylacrylate, a direct precursor or isomer of the target monomer. researchgate.net The advantages of this approach include the elimination of a separate alcohol synthesis step and the avoidance of water removal, which is necessary in esterification reactions. researchgate.net
Catalytic Systems in this compound Synthesis
Catalysts are crucial in the synthesis of this compound, whether through direct addition or esterification pathways. Esterification involves the reaction of acrylic acid or its derivatives, such as acryloyl chloride, with the corresponding alcohol, tricyclodecanol or its isomers. google.comgoogle.com
A variety of catalysts can be employed for these transformations:
Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as organic sulfonic acids like p-toluenesulfonic acid (p-TSA), are effective for both direct addition and esterification reactions. researchgate.netgoogle.comresearchgate.net
Lewis Acids : Compounds such as boron trifluoride etherate (BF₃•OEt₂) can also catalyze the addition of acrylic acid to cyclic olefins. researchgate.net
Heterogeneous Catalysts : Solid acid catalysts, particularly ion-exchange resins, offer significant advantages over homogeneous systems. They simplify product purification, minimize corrosion risks, and can be easily recovered and reused. researchgate.netscribd.com
The selection of the catalyst and reaction conditions significantly influences the reaction rate and product yield. The table below illustrates the effectiveness of various catalysts in the synthesis of cyclohexyl acrylates, a related class of cyclic acrylic monomers, demonstrating the comparative performance of different catalytic systems. researchgate.net
| Catalyst | Product | Yield (%) |
|---|---|---|
| Indion 130 (Ion-Exchange Resin) | Cyclohexylacrylate | 95.8 |
| Cyclohexylmethacrylate | 90.6 | |
| Amberlyst (Ion-Exchange Resin) | Cyclohexylacrylate | 92.9 |
| Cyclohexylmethacrylate | 85.6 | |
| Amberlite IR 120 (Ion-Exchange Resin) | Cyclohexylacrylate | 52.7 |
| p-TSA (Homogeneous Acid) | Cyclohexylacrylate | 39.5 |
| Cyclohexylmethacrylate | 33.8 |
Data adapted from a review on the synthesis of polycyclic acrylic monomers, illustrating catalyst performance for a related cyclic acrylate. researchgate.net
Strategies for Chemical Derivatization and Functionalization
The chemical modification of this compound is primarily aimed at tailoring its reactivity and the properties of the resulting polymers. These strategies can be applied either to the monomer before polymerization or to the polymer after its formation.
Modification Routes for Tailored Reactivity and Polymer Properties
The most significant application of this compound is as a monomer in polymerization reactions. The bulky, rigid tricyclodecane group is a key structural feature that imparts valuable properties to the polymer.
Copolymerization: A primary strategy for tailoring polymer properties is the copolymerization of tricyclodecyl-containing acrylates with other vinyl monomers. researchgate.net By incorporating comonomers such as methyl methacrylate (B99206) (MMA), it is possible to precisely control the characteristics of the final material. bohrium.comusm.edu The inclusion of the tricyclodecane moiety generally enhances the polymer's performance compared to standard polyacrylates like polymethyl methacrylate (PMMA).
The following table summarizes the typical effects of incorporating tricyclodecyl (TCD) functional groups into a methacrylate polymer backbone.
| Property | Effect of TCD Incorporation | Reference |
|---|---|---|
| Thermal Stability (Tg) | Increase | bohrium.com |
| Mechanical Properties | Improvement | |
| Coefficient of Thermal Expansion (CTE) | Decrease | bohrium.com |
| Water Absorption | Decrease | bohrium.com |
| Dielectric Constant | Decrease | bohrium.com |
| Optical Transparency | High | bohrium.com |
Monomer and Polymer Functionalization: Beyond polymerization, the acrylate functional group itself offers a platform for further chemical modification. The carbon-carbon double bond is susceptible to various addition reactions. For instance, thiol-ene click chemistry can be used to functionalize polymers that have residual surface acrylate groups, allowing for the covalent attachment of different molecules to tune surface properties. osti.gov Similarly, the monomer can undergo reactions like Michael addition with nucleophiles such as thiols or amines prior to polymerization, creating novel functional monomers. nih.gov This pre-functionalization allows for the introduction of specific chemical groups into the polymer backbone, enabling the development of materials with highly specialized functions.
Polymerization Mechanisms and Kinetic Investigations of Hexahydro 4,7 Methano 1h Indenyl Acrylate Systems
Radical Polymerization of Hexahydro-4,7-methano-1H-indenyl Acrylate (B77674)
Hexahydro-4,7-methano-1H-indenyl acrylate, a bicyclic acrylate ester, undergoes polymerization through a free-radical mechanism, forming crosslinked networks that enhance the mechanical strength and stability of the resulting materials. The acrylate group is key to the polymerization process, while the bulky hexahydro-4,7-methano-1H-indenyl moiety contributes to the rigidity and durability of the polymer.
Fundamental Principles of Polymerization Kinetics
The radical polymerization of this compound, like other vinyl monomers, follows the classical steps of initiation, propagation, and termination. The kinetics of this process are influenced by several factors, including monomer concentration, initiator concentration, temperature, and the solvent used.
The rate of polymerization (R_p) is fundamentally described by the following equation:
R_p = k_p [M] [M•]
where:
k_p is the propagation rate constant
[M] is the monomer concentration
[M•] is the concentration of growing polymer radicals
R_p = k_p (f k_d / k_t)^(1/2) [I]^(1/2) [M]
where:
f is the initiator efficiency
k_d is the initiator decomposition rate constant
k_t is the termination rate constant
[I] is the initiator concentration
The polymerization of multifunctional monomers like acrylates can exhibit autoacceleration, a phenomenon where the polymerization rate increases. This is attributed to a decrease in the termination rate as the viscosity of the system increases, thereby reducing the mobility of the growing polymer radicals. imaging.org This is followed by autodeceleration as the propagation reaction also becomes diffusion-controlled. imaging.org
Photocrosslinking Reaction Kinetics in this compound-Containing Matrices
This compound is utilized in photosensitized coating compositions that are polymerized by radiation. google.com Photocrosslinking is a rapid curing process initiated by ultraviolet (UV) or electron beam (EB) radiation, offering the advantage of solvent-free formulations. eastomat.com The kinetics of photocrosslinking are influenced by factors such as light intensity, photoinitiator concentration, and the chemical structure of the monomer.
The rate of polymerization in photochemically initiated systems is dependent on the light intensity. The conversion profiles of UV-induced polymerization can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy by observing the decrease in the absorbance peak area of the C=C double bond (around 1635 cm⁻¹). imaging.org
The kinetics of the photocrosslinking of acrylate-based monomers can be analyzed using models like the Avrami theory of phase change, which describes the degree of cure as a function of time, light intensity, and exposure time. mdpi.com Studies on acrylate photopolymers have shown that a higher UV intensity leads to a higher degree of curing and a faster curing speed. mdpi.com
Impact of Initiator Systems on Polymerization Efficiency and Rate
The choice of initiator system is crucial in controlling the polymerization of this compound. Initiators for radical polymerization can be broadly classified into thermal initiators and photoinitiators.
Thermal Initiators: These compounds decompose at elevated temperatures to generate free radicals. Common examples include benzoyl peroxide and azobisisobutyronitrile (AIBN). The rate of polymerization is influenced by the decomposition rate of the initiator, which is temperature-dependent. For instance, studies on hexyl methacrylate (B99206) polymerization with benzoyl peroxide showed a direct relationship between initiator concentration and the rate of polymerization. uobaghdad.edu.iq
Photoinitiators: In UV-curable systems, photoinitiators are used to absorb UV light and generate free radicals. fujifilm.com These can include benzophenone, acetophenone, and acylphosphine-type initiators. fujifilm.com The efficiency of photoinitiation depends on the absorption characteristics of the photoinitiator and the wavelength of the UV light. The selection of the initiator can impact the gelation kinetics and the structural properties of the resulting polymer network. researchgate.net
The following table summarizes common initiator systems used in radical polymerization of acrylates:
| Initiator Type | Examples | Initiation Method | Typical Reaction Temperature |
| Thermal Initiators | Benzoyl Peroxide, Azobisisobutyronitrile (AIBN) | Thermal Decomposition | 60-100°C |
| Photoinitiators | Benzophenone, Irgacure series, Acylphosphine Oxides | UV/Visible Light Irradiation | Ambient |
| Redox Initiators | Ammonium (B1175870) Persulfate/TEMED | Redox Reaction | Ambient to Moderate |
Emulsion Polymerization of this compound
Emulsion polymerization is a technique that allows for the synthesis of high molecular weight polymers at a fast polymerization rate. It involves polymerizing monomers in an emulsion, typically with water as the continuous phase.
High-Temperature Emulsion Polymerization Conditions for Hydrophobic Monomers
This compound is a hydrophobic monomer due to its saturated alicyclic core. eastomat.com The emulsion polymerization of such hydrophobic monomers presents challenges in terms of particle nucleation and stability. High-temperature conditions can be employed to enhance the polymerization kinetics and control the polymer properties.
Key considerations for high-temperature emulsion polymerization of hydrophobic monomers include:
Surfactant Selection: A combination of anionic and non-ionic surfactants is often used to ensure the stability of the emulsion at elevated temperatures. For instance, in the synthesis of high hydroxyl content acrylic emulsions, mixed emulsifiers like sodium lauryl sulfate (B86663) (SLS) and p-octyl polyethylene (B3416737) glycol phenyl ether (OP) have been used effectively. researchgate.net
Initiator Choice: Persulfates (e.g., ammonium persulfate, potassium persulfate) are common initiators for emulsion polymerization. At higher temperatures, their decomposition rate increases, leading to a faster initiation of polymerization.
Monomer Feed Strategy: A semi-continuous or continuous monomer feed is often preferred over a batch process to control the reaction exotherm and maintain colloidal stability. This is particularly important for hydrophobic monomers to prevent the formation of coagulum.
Temperature Control: Reaction temperatures in the range of 65-95°C are typical for high-temperature emulsion polymerization of acrylates. researchgate.netgoogle.com The temperature profile can be manipulated to control the polymerization rate and the final polymer properties.
The following table outlines typical conditions for high-temperature emulsion polymerization of acrylic monomers:
| Parameter | Condition | Rationale |
| Monomers | Butyl acrylate, Methyl methacrylate, Styrene, Hydroxyethyl methacrylate | Co-monomers to tailor polymer properties |
| Initiator | Ammonium Persulfate | Water-soluble, effective at high temperatures |
| Surfactant | Mixed anionic and non-ionic (e.g., SLS/OP) | Enhanced stability at high temperatures |
| Temperature | 65-95°C | Increased polymerization rate |
| Feed Process | Semi-continuous | Control of reaction heat and particle morphology |
Homopolymerization of Hexahydro 4,7 Methano 1h Indenyl Acrylate: Structure Property Relationships
Thermomechanical Characteristics of Poly(hexahydro-4,7-methano-1H-indenyl acrylate)
The thermomechanical behavior of a polymer dictates its performance across a range of temperatures and mechanical stresses. For poly(this compound), the presence of the bulky and rigid hexahydro-4,7-methano-1H-indenyl group in each repeating unit is the primary determinant of its thermal and mechanical properties.
The Role of Alicyclic Monomer Structure on Glass Transition Temperature
The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of a polymer is intrinsically linked to the mobility of its polymer chains. In the case of poly(this compound), the bulky, bridged alicyclic side group significantly restricts the rotational freedom of the polymer backbone. This steric hindrance reduces the segmental motion of the polymer chains, thus requiring higher thermal energy to induce the transition from the glassy to the rubbery state. smolecule.com
This phenomenon is well-documented in other polyacrylates featuring bulky alicyclic side groups. For instance, poly(isobornyl acrylate), which contains a similarly rigid bicyclic structure, exhibits a high glass transition temperature. The immobility of these large side groups effectively stiffens the polymer backbone, leading to an elevated Tg. smolecule.com The relationship between the size and rigidity of the side chain and the resulting Tg is a fundamental principle in polymer design. Generally, as the bulkiness of the side chain increases, so does the glass transition temperature, assuming other factors like intermolecular forces remain constant.
Table 1: Comparison of Glass Transition Temperatures for Various Polyacrylates
| Polymer | Monomer Structure | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl acrylate) | 10 | |
| Poly(ethyl acrylate) | -24 | |
| Poly(butyl acrylate) | -54 | |
| Poly(isobornyl acrylate) | 94 | |
| Poly(tricyclodecyl methacrylate) | ~180-230 |
Note: The data for Poly(this compound) is estimated based on trends observed in structurally similar polymers.
Elucidating Mechanical Rigidity and Surface Hardness in Homopolymers
The same molecular features that govern the glass transition temperature also dictate the mechanical properties of the homopolymer at temperatures below its Tg. The rigid alicyclic side groups in poly(this compound) are expected to impart significant stiffness and hardness to the material. The interlocking nature of these bulky groups can resist deformation under an applied load, leading to a higher modulus of elasticity.
Furthermore, the dense packing of these rigid structures contributes to increased surface hardness. Polymers containing tricycloalkyl substituents have been shown to exhibit enhanced mechanical strength. bohrium.comresearchgate.net This is because the rigid side groups can dissipate stress more effectively and prevent the propagation of cracks. The hardness of a polymer is its ability to resist surface indentation and scratching, a property directly correlated with the immobility of the polymer chains at the surface.
Table 2: Mechanical Properties of Polymers with Alicyclic Side Groups
| Polymer | Young's Modulus (GPa) (Typical Range) | Pencil Hardness (Typical Range) |
| Poly(methyl methacrylate) | 2.4 - 3.1 | H - 2H |
| Poly(isobornyl methacrylate) | 3.0 - 3.5 | 2H - 4H |
| Poly(tricyclodecyl methacrylate) | 3.5 - 4.0 | 4H - 6H |
Note: The data for Poly(this compound) is not directly available and is presented as a qualitative comparison based on related structures.
Influence of Polymer Microstructure on Macroscopic Performance
The macroscopic performance of poly(this compound) is a direct consequence of its underlying polymer microstructure. Key aspects of this microstructure include molecular weight, molecular weight distribution, and tacticity (the stereochemical arrangement of the side groups along the polymer chain).
While the chemical structure of the monomer provides the inherent properties, the polymerization process itself plays a crucial role in defining the final material characteristics. For example, a higher molecular weight generally leads to increased toughness and creep resistance due to a greater number of chain entanglements.
Tacticity also has a profound impact. An isotactic or syndiotactic arrangement of the bulky hexahydro-4,7-methano-1H-indenyl groups could lead to a more ordered, and potentially semi-crystalline, polymer with enhanced mechanical properties and solvent resistance compared to an atactic (random) arrangement. The specific stereochemistry of the monomer can influence the tacticity of the resulting polymer, although this is also heavily dependent on the polymerization conditions. The relationship between chain microstructure and the glass transition temperature is a complex one, with factors such as tacticity playing a significant role. osti.gov
Copolymerization and Advanced Polymer Composites Incorporating Hexahydro 4,7 Methano 1h Indenyl Acrylate
Design and Synthesis of Copolymers Containing Hexahydro-4,7-methano-1H-indenyl Acrylate (B77674) Moieties
The synthesis of copolymers incorporating the hexahydro-4,7-methano-1H-indenyl acrylate moiety can be achieved through various controlled polymerization techniques. These methods allow for the precise design of polymer architectures, which in turn dictates the macroscopic properties of the final material. Organocatalyzed group transfer polymerization (GTP) has been demonstrated as an effective method for creating well-defined block copolymers containing the structurally similar dicyclopentanyl acrylate (DCPA). rsc.orgresearchgate.net
The versatility of monomers like DCPA allows for their incorporation into a range of copolymer architectures, including binary (two-component) and multi-component systems. By controlling the polymerization conditions and the sequence of monomer addition, materials with statistical, block, or gradient structures can be synthesized. rsc.org
Research has shown that well-defined di- and triblock acrylic copolymers can be synthesized using DCPA as the "hard" segment and various poly(alkyl acrylate)s (PAA) as "soft" segments. rsc.orgresearchgate.net The specific architecture is controlled by the initiator and the order in which the monomers are introduced. rsc.org
Statistical Copolymers : A mixed addition of the comonomers results in a random distribution of monomeric units along the polymer chain. rsc.org
Diblock Copolymers (Binary) : Sequential addition of the comonomers, for example, polymerizing the alkyl acrylate first and then adding DCPA, produces an A-B type diblock structure. rsc.org
Triblock Copolymers (Multi-component) : Using a bifunctional initiator, an A-B-A (hard-soft-hard) or B-A-B (soft-hard-soft) triblock copolymer can be synthesized depending on the monomer addition sequence. rsc.org
Table 1: Copolymer Architectures Synthesized with Dicyclopentanyl Acrylate (DCPA) This interactive table summarizes various copolymer structures achieved through organocatalyzed group transfer polymerization.
| Architecture Type | Synthesis Strategy | Resulting Copolymer Structure |
| Statistical | Mixed addition of alkyl acrylate (AA) and DCPA with a monofunctional initiator. rsc.org | Poly[(alkyl acrylate)-stat-(dicyclopentanyl acrylate)] |
| AB Diblock | Sequential addition of AA then DCPA with a monofunctional initiator. rsc.org | Poly(alkyl acrylate)-block-poly(dicyclopentanyl acrylate) |
| ABA Triblock | Sequential addition of AA then DCPA with a bifunctional initiator. rsc.org | Poly(dicyclopentanyl acrylate)-block-poly(alkyl acrylate)-block-poly(dicyclopentanyl acrylate) |
| BAB Triblock | Reverse sequential addition of DCPA then AA with a bifunctional initiator. rsc.org | Poly(alkyl acrylate)-block-poly(dicyclopentanyl acrylate)-block-poly(alkyl acrylate) |
The sequence distribution of monomers within a copolymer chain is governed by the reactivity ratios of the comonomers (r₁ and r₂). open.edu These ratios compare the rate at which a growing polymer chain radical adds a monomer of its own type versus the other monomer. open.edu Specific, experimentally determined reactivity ratios for this compound with common comonomers are not widely available in published literature.
However, the concept remains critical for predicting copolymer microstructure in free-radical polymerizations. open.edunih.gov
If r₁r₂ ≈ 1 , a random or statistical copolymer is likely to form, with the composition dictated by the feed ratio of the monomers. open.edu
If r₁r₂ ≈ 0 , the monomers have a strong preference to add to the other type of radical, leading to an alternating sequence. nih.gov
If r₁ and r₂ are both > 1 , long sequences of each monomer will form, leading to a blocky structure, though this is rare in free-radical systems. open.edu
In the absence of specific reactivity data, the use of controlled polymerization techniques like GTP becomes even more important, as they allow for the creation of block copolymers with defined sequences regardless of the monomers' inherent reactivities. rsc.orgresearchgate.net The sequence distribution has a profound impact on the polymer's properties, including its ability to act as a compatibilizer in blends by influencing how the copolymer orients itself at interfaces. nih.gov
Integration of this compound in Polymer Blends and Composites
The incorporation of this compound into polymer blends and composites is a strategy to enhance material performance. The monomer's rigid structure can be leveraged to improve mechanical properties, while its formulation into copolymers can address challenges of compatibility between dissimilar materials.
The defining feature of this compound is its bulky and rigid bicyclic aliphatic ring structure. When this monomer is polymerized, this structural rigidity is transferred to the polymer backbone, restricting chain mobility. This leads to several beneficial changes in the material's mechanical and thermal properties.
Table 2: Contribution of this compound Moieties to Polymer Properties This interactive table outlines the effects of incorporating the rigid monomer on key polymer characteristics.
| Property | Effect of Incorporation | Underlying Structural Reason |
| Hardness & Modulus | Increase | The rigid, bulky bicyclic structure restricts polymer chain motion, leading to a stiffer material. ontosight.ai |
| Glass Transition Temp. (Tg) | Increase | More thermal energy is required to induce mobility in the sterically hindered polymer chains. rsc.org |
| Thermal Stability | Enhancement | The stable alicyclic structure contributes to the polymer's resistance to thermal degradation. |
| Durability | Improvement | Increased hardness and resistance to deformation contribute to the overall durability of the final product. ontosight.ai |
A major challenge in creating polymer blends and composites is the inherent immiscibility of most polymers, which leads to poor adhesion between phases and, consequently, weak mechanical properties. taylorfrancis.com Copolymers containing this compound can function as effective compatibilizers to overcome this issue.
By designing block copolymers where one block is chemically similar to one phase of the blend and the other block is compatible with the second phase, the copolymer can be made to localize at the interface. taylorfrancis.com For example, a diblock copolymer of soft, flexible poly(n-butyl acrylate) and hard, rigid poly(dicyclopentanyl acrylate) could compatibilize a blend of an acrylic rubber and a rigid polymer matrix. The poly(n-butyl acrylate) block would entangle with the acrylic phase, while the poly(dicyclopentanyl acrylate) block would associate with the rigid phase.
Advanced Material Applications Derived from Hexahydro 4,7 Methano 1h Indenyl Acrylate Based Polymers
High-Performance Coating Formulations
The inherent properties of Hexahydro-4,7-methano-1H-indenyl acrylate (B77674) make it a valuable component in the formulation of high-performance coatings, particularly those cured by ultraviolet (UV) light. Its rigid molecular structure contributes significantly to the durability and protective qualities of the cured film.
Contribution to Abrasion Resistance and Scratch Hardness in UV-Curable Systems
The incorporation of Hexahydro-4,7-methano-1H-indenyl acrylate into UV-curable coating formulations leads to a notable improvement in surface hardness and resistance to abrasion. The high crosslinking density achievable with this monomer results in a tough, resilient surface. This is particularly beneficial for industrial and protective coatings where durability is paramount.
The rigid bicyclic structure of the monomer is a key factor in producing cured films with high hardness and scratch resistance. In some hard coating formulations containing dicyclopentenyl acrylate, a pencil hardness of 9H or more has been achieved, indicating exceptional resistance to scratching.
Table 1: Pencil Hardness of a Hard Coating Layer Containing Dicyclopentenyl Acrylate
| Property | Measurement |
| Pencil Hardness | 9H or more |
This data is based on a hard coating composition and is for illustrative purposes.
Enhancing Thermal Stability and Chemical Resilience in Protective Coatings
Polymers based on this compound exhibit high glass transition temperatures (Tg), with the homopolymer of DCPA having a Tg of approximately 120 °C. This high Tg means that coatings formulated with this monomer can maintain their hardness and protective properties at elevated temperatures.
The nonpolar, saturated alicyclic core of the molecule also contributes to the chemical stability and hydrophobicity of the cured coating. This results in enhanced resistance to weathering and chemicals, making it suitable for demanding applications where the coating is exposed to harsh environments.
Photoresist Materials and Lithographic Applications
This compound is also utilized in the formulation of photoresists, which are critical materials in microlithography for the fabrication of integrated circuits and other microdevices. Its properties can be leveraged to improve the performance of these light-sensitive materials.
Photosensitivity Enhancement and Patterning Fidelity
Adhesion Promotion and Film Property Modulation in Photoresist Compositions
Good adhesion between the photoresist and the substrate, such as a silicon wafer, is crucial for the accurate transfer of patterns. This compound can be used to improve this adhesion. Furthermore, it can be used to adjust the properties of the photoresist film, including its hardness and solvent resistance. European patents describe photopolymerizable compositions of acrylic copolymers containing dicyclopentenyl acrylate or methacrylate (B99206) that are useful as binders in photoresists. However, it is noted that these binders may require further optimization to improve stripping performance.
Additive Manufacturing and 3D Printing Resins
The unique properties of this compound are also being harnessed in the rapidly evolving field of additive manufacturing, or 3D printing. Its inclusion in photopolymer resins can significantly enhance the properties of the final printed objects.
The low shrinkage during polymerization and the rapid curing characteristics of DCPA contribute to improved printing accuracy and efficiency. In 3D printing, it can function as a viscosity regulator, allowing for the formulation of resins suitable for different printing technologies. Furthermore, it is used to enhance the mechanical properties of the printed objects, such as their strength and toughness.
One study investigated the mechanical properties of a 3D printed part with a matrix of dicyclopentenyl acrylate and ethyl acrylate, highlighting its application in developing robust materials for this technology. While comprehensive mechanical data for a standard formulation is not widely published, the use of DCPA in commercial 3D printing resins points to its established role in improving the performance of additively manufactured parts.
Impact on Mechanical Performance (e.g., Flexural Strength, Toughness) of 3D Printed Objects
The rigid bicyclic structure of this compound directly translates to enhanced mechanical properties in the final cured polymer network. When incorporated into 3D printing resins, it contributes to increased hardness, abrasion resistance, and thermal stability. mdpi.com Polymers rich in this monomer exhibit a high glass transition temperature (Tg), approximately 120°C for its homopolymer, ensuring that printed objects remain rigid and structurally sound at elevated temperatures. mdpi.com
The inclusion of such rigid monomers is a key strategy for formulating resins that produce durable, high-strength parts suitable for functional prototyping and end-use applications. nih.govechemi.com The resulting polymers can achieve high flexural strength and modulus, critical properties for parts subjected to bending forces. mdpi.com For instance, high-performance commercial resins, to which monomers like DCPA contribute, can exhibit flexural strengths exceeding 120 MPa and tensile strengths approaching 100 MPa. osti.govnih.gov The improvement in these properties is crucial for expanding the application of 3D printing from simple prototyping to the fabrication of operational, load-bearing components. nih.gov
Table 1: Comparison of Mechanical Properties in High-Performance 3D Printing Resins
| Property | ETEC E-ToughFlex osti.gov | ESD - Rigid nih.gov |
|---|---|---|
| Tensile Modulus | 1340 MPa | 3300 MPa |
| Ultimate Tensile Strength | 67.5 MPa | 99 MPa |
| Flexural Modulus | 3300 MPa | 3500 MPa |
| Flexural Strength | 120 MPa | 128 MPa |
| Hardness (Shore D) | 89-90 | 88 |
This table presents typical values for high-performance resins to illustrate the performance targets that monomers like this compound help achieve.
Viscosity Control and Printability Optimization in Resin Formulations
In vat photopolymerization, resin viscosity is a critical parameter for ensuring high-quality and high-speed printing. mdpi.comnih.gov After each layer is cured, the build platform moves, and fresh resin must quickly flow back to recoat the surface for the next layer. nih.gov Resins with high viscosity hinder this process, potentially leading to the formation of bubbles, incomplete layers, and reduced print resolution. mdpi.com
Specialty Adhesives and Sealants
The distinct properties of this compound make it a key ingredient in the formulation of advanced UV-curable adhesives and sealants, where precision and durability are paramount.
Development of High-Strength Adhesion and Reduced Polymerization Shrinkage
This compound is highly effective in mitigating this issue. Its bulky and inflexible alicyclic structure undergoes less volumetric change during polymerization compared to more flexible, linear monomers. mdpi.com This low-shrink characteristic is critical for applications such as the alignment of optical components, where even minimal movement during curing can compromise performance. mdpi.com By minimizing internal stress, the low shrinkage of DCPA-containing adhesives contributes directly to stronger, more reliable bonds.
Table 2: Polymerization Shrinkage of Different Adhesive Types
| Adhesive Type | Typical Volumetric Shrinkage |
|---|---|
| Standard Epoxy Adhesives | ~ 3% to 5% |
| Formulations with Polyol Monomers | ~ 1.72% |
| Specialized Low-Shrink UV Adhesives | As low as 0.01% (linear) |
Improvement of Shear and Creep Resistance in Adhesive Systems
The ability of an adhesive to resist shear forces (forces parallel to the bond surface) and creep (long-term deformation under a constant load) is essential for structural applications. The rigid molecular structure of this compound imparts high shear and creep resistance to the cured adhesive. mdpi.com
This performance is closely linked to the polymer's high glass transition temperature (Tg). Materials with a higher Tg remain in a rigid, glassy state at higher temperatures, making them less susceptible to the slow deformation characteristic of creep. The inclusion of this monomer in adhesive formulations is therefore particularly beneficial for creating durable bonds that can withstand sustained mechanical stress, even under challenging environmental conditions. mdpi.com Studies on pressure-sensitive adhesives have shown that increasing the shear modulus and viscosity of the polymer matrix enhances creep resistance. The rigid nature of DCPA contributes positively to these properties.
Nanocomposite and Hybrid Material Systems
Function as a Dispersant Block Copolymer in Cellulose Nanofiber-Reinforced Polyethylene (B3416737) Composites
The effective dispersion of nanoparticles within a polymer matrix is crucial for creating high-performance nanocomposites. Cellulose nanofibers (CNFs), with their high strength and stiffness, are promising reinforcing agents for polymers like polyethylene (PE). researchgate.net However, a significant challenge is the incompatibility between the hydrophilic (water-loving) surface of cellulose and the hydrophobic (water-repelling) nature of polyethylene, which leads to CNF agglomeration and poor mechanical properties. nih.govresearchgate.net
To overcome this, dispersants or compatibilizers are used. One advanced approach is the use of amphiphilic block copolymers, which contain both a hydrophilic block and a hydrophobic block. mdpi.comharth-research-group.org While direct research detailing the use of this compound in this specific application is limited, the principles of polymer chemistry allow for its potential role. This monomer could be used to synthesize a hydrophobic polymer block. Through controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation Chain-transfer (RAFT), this hydrophobic block could be chained with a hydrophilic polymer block. mdpi.commdpi.com
In such a system, the hydrophilic segment of the block copolymer would adsorb onto the surface of the cellulose nanofibers, while the hydrophobic segment, derived from a monomer like this compound, would entangle with the polyethylene matrix. This molecular bridge would stabilize the CNF dispersion, preventing agglomeration and ensuring efficient stress transfer from the matrix to the nanofibers, thereby significantly enhancing the mechanical properties of the final composite material. nih.gov
Emerging Biomedical Material Research
Polymers derived from cyclic olefin monomers, such as this compound, are gaining attention in the biomedical field due to their unique combination of properties. The rigid and bulky dicyclopentane moiety incorporated into the polymer backbone can impart enhanced thermal stability, mechanical strength, and hydrophobicity. These characteristics are advantageous for the development of robust and durable biomedical devices and drug delivery systems. The acrylate group provides a versatile handle for polymerization and further functionalization, allowing for the tailoring of material properties to specific biomedical applications.
Exploration in Biocompatible Polymer Development for Drug Delivery Systems and Tissue Engineering Scaffolds
The exploration of polymers based on this compound and its structural analogs in biomedical applications is an emerging area of research. While specific data on polymers derived directly from this compound is limited, studies on closely related dicyclopentenyl acrylate-based polymers provide valuable insights into their potential.
Biocompatible Polymers for Drug Delivery:
The inherent hydrophobicity of polymers containing the dicyclopentenyl moiety can be leveraged to create matrices for the controlled release of hydrophobic drugs. The release mechanism is often diffusion-controlled, where the drug slowly leaches out from the polymer matrix. The release kinetics can be modulated by altering the polymer's composition and structure. For instance, copolymerization with more hydrophilic monomers can increase the water uptake of the polymer matrix, thereby accelerating drug release.
Research on a structurally similar compound, (Octahydro-4,7-methano-1H-indenyl)methyl acrylate, has indicated its potential in developing biocompatible polymers for drug delivery systems . The incorporation of such monomers into polymer backbones is being investigated to create materials that minimize adverse biological responses . The antimicrobial properties of related compounds like Ethylene glycol dicyclopentenyl ether acrylate (EGDEA) also suggest a potential for developing drug delivery systems that can reduce the risk of infection at the implantation site.
The following table summarizes hypothetical drug release data for a model hydrophobic drug from a polymer matrix based on a dicyclopentenyl acrylate derivative, illustrating how release kinetics can be tailored.
Table 1: Drug Release Kinetics from a Dicyclopentenyl Acrylate-Based Polymer Matrix
| Time (hours) | Formulation A (Homopolymer) - Cumulative Drug Release (%) | Formulation B (Copolymer with 20% Hydrophilic Monomer) - Cumulative Drug Release (%) |
|---|---|---|
| 1 | 5 | 15 |
| 6 | 20 | 45 |
| 12 | 35 | 70 |
| 24 | 55 | 95 |
| 48 | 80 | 100 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Tissue Engineering Scaffolds:
In tissue engineering, scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. The mechanical properties, porosity, and surface chemistry of the scaffold are critical for its success. The rigidity and strength imparted by the dicyclopentenyl group in acrylate-based polymers could be beneficial for creating scaffolds that can withstand the physiological loads in the body.
The porosity of a scaffold is crucial for nutrient and waste transport, as well as for tissue ingrowth. Techniques such as salt leaching, gas foaming, or 3D printing can be employed to create porous scaffolds from these polymers. The surface of the scaffolds can be modified to enhance cell attachment and proliferation. For example, surface grafting with cell-adhesive peptides or proteins can improve the biocompatibility of the material.
While direct studies on tissue engineering scaffolds from this compound polymers are not yet prevalent, the general principles of using acrylate-based polymers are well-established. The following table presents potential properties of a hypothetical tissue engineering scaffold derived from a dicyclopentenyl acrylate-based polymer.
Table 2: Properties of a Hypothetical Dicyclopentenyl Acrylate-Based Tissue Engineering Scaffold
| Property | Value | Method of Measurement |
|---|---|---|
| Porosity (%) | 85 | Mercury Porosimetry |
| Compressive Modulus (MPa) | 5 | Mechanical Testing |
| Average Pore Size (µm) | 250 | Scanning Electron Microscopy |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The continued investigation into polymers derived from this compound and its analogs holds promise for the development of advanced biomaterials with tailored properties for a range of biomedical applications, from controlled drug release to regenerative medicine.
Computational Chemistry and Theoretical Modeling of Hexahydro 4,7 Methano 1h Indenyl Acrylate Systems
Prediction of Reactivity and Polymerization Behavior via Quantum Chemical Methods
Quantum chemical methods, rooted in solving approximations of the Schrödinger equation, offer a powerful means to predict the intrinsic reactivity of monomers. scienceopen.com These calculations can determine electronic structure, molecular geometries, and the potential energy surfaces of reacting systems, which are fundamental to understanding chemical reactions. scienceopen.com For acrylate (B77674) polymerization, these tools can model elementary reaction steps such as initiation, propagation, and termination, providing a quantitative basis for predicting polymerization behavior. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules to determine their properties. mdpi.comresearchgate.net It has proven particularly effective for studying the energetics of organic reactions, including free-radical polymerization. researchgate.netwpmucdn.com By applying DFT, researchers can compute key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔHr) and activation energies (Ea), for the elementary steps in the polymerization of acrylate monomers. nih.gov
The bulky tricyclic structure of Hexahydro-4,7-methano-1H-indenyl acrylate is expected to introduce significant steric hindrance, which can influence the activation barriers for radical addition to the double bond. DFT calculations can precisely quantify these steric effects by modeling the transition state of the propagation reaction. By comparing the calculated activation energies for this monomer with those of simpler, non-cyclic acrylates, a quantitative prediction of its relative polymerization rate can be established. researchgate.net
Furthermore, DFT is invaluable for studying copolymerization. It can be used to calculate the activation energies for all four propagation reactions in a two-monomer system (two homopolymerization and two cross-propagation reactions). These energetic data are crucial for predicting reactivity ratios, which in turn determine the composition and sequence distribution of the final copolymer. While specific DFT studies on this compound are not widely available, the methodology can be illustrated with representative data for its copolymerization with a common monomer like Methyl Acrylate.
| Reaction | Description | Calculated Activation Energy (Ea, kJ/mol) |
|---|---|---|
| M1• + M1 → M1M1• | Homopropagation of this compound (M1) | 28.5 |
| M2• + M2 → M2M2• | Homopropagation of Methyl Acrylate (M2) | 21.0 |
| M1• + M2 → M1M2• | Cross-propagation (M1 radical adds to M2 monomer) | 24.5 |
| M2• + M1 → M2M1• | Cross-propagation (M2 radical adds to M1 monomer) | 30.0 |
Table 1. Illustrative DFT-Calculated Activation Energies for Copolymerization Reactions. Note: These values are hypothetical and serve to demonstrate the application of DFT. The higher activation energies involving M1 reflect the anticipated steric hindrance from its cyclic structure.
Simulation of Polymerization Processes and Polymer Microstructure
While quantum chemistry excels at modeling individual reaction steps, simulations of the entire polymerization process are needed to predict the evolution of the system over time and the resulting polymer microstructure. tu-clausthal.de These simulations bridge the gap between elementary reactions and macroscopic polymer properties.
Kinetic Monte Carlo (kMC) simulation is a powerful computational technique used to model complex chemical kinetics, such as those in polymerization. tu-clausthal.demdpi.com The kMC algorithm simulates the probable time evolution of a chemical system by randomly selecting subsequent reaction events based on their relative rates. mdpi.comyoutube.com For polymerization, kMC can track the growth of individual polymer chains, providing detailed information on molecular weight distribution, copolymer composition, sequence distribution, and branching. tu-clausthal.descilit.comkisti.re.kr
In the context of this compound copolymerization, a kMC model would use the rate constants derived from DFT calculations (or experimental data) as inputs. The simulation can then predict how the monomers are arranged along the polymer backbone under different reaction conditions (e.g., initial monomer feed ratio). This is critical because the sequence distribution—whether the monomers are arranged randomly, in alternating fashion, or in blocks—profoundly affects the final properties of the material.
For instance, a kMC simulation can output the fractions of different monomer triads (e.g., M1-M1-M1, M1-M2-M1, M2-M1-M2) and the average block lengths of each monomer. This level of microstructural detail is essential for understanding and tailoring properties like glass transition temperature, mechanical strength, and thermal stability.
| Parameter | Simulated Output | Interpretation |
|---|---|---|
| Copolymer Composition | 48.5% M1, 51.5% M2 | Final incorporation of each monomer into the polymer chains. |
| Mean Sequence Length (M1) | 1.8 | Average number of M1 units that appear consecutively. |
| Mean Sequence Length (M2) | 2.1 | Average number of M2 units that appear consecutively. |
| Triad Fraction (M1-M2-M1) | 0.15 | Probability of finding an M2 monomer between two M1 monomers. |
| Triad Fraction (M2-M1-M2) | 0.20 | Probability of finding an M1 monomer between two M2 monomers. |
Table 2. Example of kMC Simulation Output for a 50:50 Feed of this compound (M1) and Methyl Acrylate (M2). Note: The data is illustrative and demonstrates the detailed microstructural information obtainable from kMC simulations.
In Silico Design and Virtual Screening of Novel Materials
One of the most compelling applications of computational chemistry is the in silico (computer-based) design and screening of new materials before their physical synthesis. mdpi.comsemanticscholar.org This rational design approach can dramatically accelerate the discovery of new polymers with targeted properties by exploring a vast chemical space virtually, saving significant time and resources compared to traditional trial-and-error experimentation. mdpi.comsemanticscholar.org
For systems based on this compound, virtual screening could be employed to design novel monomers with enhanced properties. For example, one could create a virtual library of derivatives by adding different functional groups (e.g., hydroxyl, epoxy, fluoroalkyl) to the tricyclic core. Computational models, such as Quantitative Structure-Property Relationship (QSPR) models, can then be used to predict key properties of the polymers that would result from these virtual monomers. These properties might include glass transition temperature (Tg), thermal stability, refractive index, or adhesion.
The workflow involves generating a large number of candidate structures computationally and then filtering them through successive stages of computational analysis. The most promising candidates identified through this screening process can then be prioritized for laboratory synthesis and testing. This approach allows for the targeted development of high-performance materials tailored for specific applications.
| Step | Description | Computational Tools Used |
|---|---|---|
| 1. Define Target Property | Specify the desired material characteristic (e.g., Tg > 150°C). | N/A (Application-driven) |
| 2. Generate Virtual Library | Create a database of novel monomer structures by modifying the this compound backbone. | Molecular modeling software |
| 3. Predict Polymer Properties | Use computational models to estimate the target property for the polymer of each virtual monomer. | QSPR, Molecular Dynamics (MD) |
| 4. Screen and Rank Candidates | Filter the library based on the predicted properties and rank the most promising candidates. | Data analysis and visualization tools |
| 5. Prioritize for Synthesis | Select a small number of top-ranked candidates for experimental validation. | N/A (Decision-making step) |
Table 3. A Generalized Workflow for the In Silico Design and Virtual Screening of Novel Polymer Materials.
Environmental and Sustainability Considerations in Hexahydro 4,7 Methano 1h Indenyl Acrylate Research
Development of Bio-based Synthetic Routes for Acrylate (B77674) Monomers
The conventional synthesis of most acrylate monomers, including the precursors for Hexahydro-4,7-methano-1H-indenyl acrylate, relies on petrochemical feedstocks. The core structure of this particular monomer is derived from dicyclopentadiene, a byproduct of the steam cracking of hydrocarbons. As the industry pivots towards sustainability, a primary focus is the replacement of these fossil-based building blocks with renewable, bio-based alternatives. researchgate.net
While specific research on bio-based synthetic routes for this compound is not extensively documented in publicly available literature, the broader field of acrylate monomer synthesis offers a clear roadmap for potential future developments. The general strategy involves utilizing platform chemicals derived from the fermentation of biomass or the processing of natural oils and lignocellulose. rsc.orgresearchgate.net
Key research directions in the development of bio-based acrylates include:
Acrylic Acid from Renewable Sources: Acrylic acid is the fundamental building block for all acrylate esters. Significant progress has been made in producing acrylic acid from renewable resources, such as the catalytic dehydration of lactic acid, which can be derived from the fermentation of corn or sugarcane. azom.com Another promising pathway involves the fermentation of carbohydrates to produce intermediates like 3-hydroxypropionic acid, which is then dehydrated to acrylic acid.
Alcohols from Biomass: The alcohol component of the ester can also be sourced from renewable materials. Researchers have successfully used bio-based alcohols, such as those derived from plant oils or terpenoids, to create novel acrylate monomers. google.com For a complex alicyclic structure like the hexahydro-methano-indenyl group, this would necessitate the development of bio-based routes to produce the corresponding alicyclic alcohol, which remains a significant scientific challenge.
Novel Bio-Based Monomers: An alternative approach involves creating entirely new acrylate monomers from readily available bio-based molecules that can serve as substitutes for petroleum-derived ones. For example, isosorbide, a derivative of sorbitol, can be reacted with acrylic acid to form isosorbide monoacrylate, a rigid, bio-based monomer. european-coatings.com Similarly, compounds derived from furfural (obtained from agricultural waste) are being explored as potential replacements for petrochemicals in coatings and resins.
The following table summarizes findings from research into various bio-based acrylate monomers, illustrating the diversity of feedstocks and synthetic strategies being explored.
| Bio-based Monomer | Renewable Feedstock | Key Synthesis Step | Potential Application |
|---|---|---|---|
| Acrylic Acid | Corn, Sugarcane (via Lactic Acid) | Catalytic dehydration of lactic acid | Precursor for all acrylate esters |
| Soybean Oil-Based Acrylates | Soybean Oil | Transesterification with acrylamide-containing alcohols | Coatings, paints, and polymer latexes google.com |
| Isosorbide Monoacrylate (IMA) | Starch (via Sorbitol/Isosorbide) | Esterification of isosorbide with acrylic acid european-coatings.com | High-performance thermosets and polyacrylates european-coatings.com |
| Furfural-Derived Acrylate Analogues | Agricultural Waste (Hemicellulose) | Photooxidation and derivatization of furfural | Coatings, adhesives, and resins |
Adherence to Green Chemistry Principles in Synthesis and Processing
Key green chemistry principles applicable to acrylate synthesis include:
Waste Prevention and Atom Economy: The ideal chemical reaction would incorporate every atom from the reactants into the final product. The synthesis of this compound can be achieved through the addition of acrylic acid to dicyclopentadiene, a reaction that can exhibit high atom economy. google.com Optimizing reaction conditions to maximize yield and minimize byproducts is a core tenet of waste prevention.
Use of Catalysis: Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can, in principle, be recycled and reused indefinitely. The esterification step in acrylate production traditionally uses strong mineral acids, which are corrosive and difficult to recycle. Research is focused on developing solid acid catalysts or enzymatic (biocatalytic) processes that are more environmentally benign. azom.com For instance, lipases have been used for the transesterification of various substrates to produce acrylate esters.
Design for Energy Efficiency: Chemical processes should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce the energy required for separation and purification processes, while also minimizing solvent use.
Use of Safer Solvents and Auxiliaries: Many chemical reactions rely on organic solvents, which can be volatile, toxic, and difficult to dispose of. A key goal of green chemistry is to replace these hazardous solvents with safer alternatives like water, supercritical fluids (such as CO2), or to design solvent-free reaction conditions. mdpi.com Research into the aqueous polymerization of certain monomers demonstrates the potential to eliminate organic solvents from the polymer production phase.
Use of Renewable Feedstocks: As discussed in the previous section, shifting from petrochemicals to biomass is a cornerstone of green chemistry. This principle directly addresses the front-end of the product lifecycle, aiming to create a more circular and sustainable chemical economy.
By integrating these principles, the environmental impact associated with the synthesis and processing of this compound and other specialty monomers can be substantially reduced, even when fully bio-based feedstocks are not yet commercially viable.
Future Research Directions and Unexplored Avenues for Hexahydro 4,7 Methano 1h Indenyl Acrylate
Investigation of Novel Polymer Architectures and Advanced Composites
The rigid, bulky tricyclic ring of Hexahydro-4,7-methano-1H-indenyl acrylate (B77674) makes it an excellent candidate for creating advanced polymer architectures with precisely controlled properties. researchgate.net Future research is poised to move beyond simple homopolymers and random copolymers towards more complex and functional designs.
One of the most promising areas is the synthesis of well-defined block copolymers. Research has already demonstrated the successful synthesis of di- and triblock acrylic copolymers where poly(dicyclopentanyl acrylate) (PdcPA) serves as a "hard" segment due to its high glass transition temperature (around 120 °C). researchgate.net By combining this with "soft" segments, such as poly(alkyl acrylate)s, researchers can create thermoplastic elastomers with a unique combination of rigidity and flexibility. researchgate.net Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), have also been studied for related dicyclopentenyl monomers to create block copolymers with materials like styrene, indicating a pathway to highly tailored macromolecular structures. researchgate.netmdpi.com
Further avenues for investigation include:
Grafted Polymers: Modifying the surfaces of other polymers, such as silicones, by grafting Hexahydro-4,7-methano-1H-indenyl acrylate or its derivatives can create materials with enhanced surface hardness, thermal stability, and specific functionalities. mdpi.com
Branched and Star Polymers: Exploring the synthesis of non-linear architectures like star-shaped or hyperbranched polymers could lead to materials with unique rheological properties, lower solution viscosity, and a higher density of functional end groups compared to their linear counterparts.
Advanced Composites: While the monomer is used in coatings and adhesives for composite bonding, its potential as a primary matrix material for advanced fiber-reinforced composites is underexplored. eastomat.com Its inherent thermal stability, low curing shrinkage, and chemical resistance make it an attractive candidate for high-performance composites in the aerospace, automotive, and electronics industries.
| Polymer Architecture | Potential Monomer Partners | Key Properties & Research Focus |
| Diblock/Triblock Copolymers | n-Butyl acrylate, n-Octylacrylate, Styrene | Creating thermoplastic elastomers; tuning mechanical properties by adjusting hard/soft segment ratios. researchgate.net |
| Grafted Polymers | Silicone, Polyolefins | Surface modification for enhanced hardness, scratch resistance, and biocompatibility. mdpi.com |
| Advanced Composite Matrix | Carbon Fiber, Glass Fiber | Development of lightweight, high-strength materials with superior thermal and chemical stability. eastomat.com |
Expansion into Unconventional Application Domains
The favorable properties of polymers derived from this compound suggest significant potential in application areas far beyond industrial coatings. The biocompatibility, chemical inertness, and clarity common to many acrylic polymers provide a strong basis for exploring new high-value domains. gellnerindustrial.com
A significant unexplored avenue is the biomedical and healthcare sector . Acrylic polymers are already used for diagnostic equipment, cuvettes, and medical devices due to their optical clarity and resistance to biological agents. gellnerindustrial.com The exceptional hardness and thermal stability of polymers made from this compound could be leveraged to produce durable, sterilizable, and high-performance medical components. Furthermore, research on a structurally similar monomer, ethylene glycol dicyclopentenyl ether acrylate (EGDEA), has shown that it can be grafted onto silicone films and loaded with silver to create effective antimicrobial surfaces. mdpi.com This suggests a direct path for developing antimicrobial coatings and devices for hospital environments or medical implants using this compound.
Other potential unconventional applications include:
Optical Materials: The monomer's high refractive index and the resulting polymer's clarity and dimensional stability make it suitable for specialized optical components, such as lenses, waveguides, and high-performance optical adhesives. eastomat.com
High-Tech Electronics: Its use in UV-curable hardcoats for electronics can be expanded. eastomat.com The low shrinkage and high Tg could be beneficial for creating dielectric layers, encapsulants for sensitive components, and materials for advanced photolithography.
| Application Domain | Key Enabling Properties | Potential Products |
| Biomedical Devices | Biocompatibility, Sterilizability, Hardness, Chemical Resistance | Durable surgical trays, diagnostic kit components, rigid structural supports for implants. mdpi.comgellnerindustrial.com |
| Antimicrobial Surfaces | Grafting Potential, Chemical Stability | Silver-loaded antimicrobial coatings for medical devices and high-touch surfaces. mdpi.com |
| Specialty Optics | High Refractive Index, Optical Clarity, Low Shrinkage | Precision lenses, optical adhesives, components for fiber optics. eastomat.com |
| Microelectronics | High Tg, Low Volatility, Dimensional Stability | Encapsulants, dielectric films, photoresists for advanced manufacturing. eastomat.com |
Integration with Stimuli-Responsive and Smart Material Systems
The development of "smart" materials that can change their properties in response to an external stimulus is a major goal in materials science. rsc.org While not intrinsically stimuli-responsive, this compound is an ideal building block for creating such systems, particularly thermally-responsive shape-memory polymers (SMPs). wikipedia.org
SMPs are materials that can be fixed into a temporary, deformed shape and will return to their original, permanent shape upon the application of a stimulus, most commonly heat. wikipedia.org The mechanism behind this effect relies on a polymer network structure containing two distinct phases: a "hard" segment that determines the permanent shape and a "soft" segment that allows for the temporary deformation. wikipedia.orgcmu.edu The transition temperature (T_trans) of the SMP, which triggers the shape recovery, is typically linked to the glass transition temperature (Tg) of one of the segments.
The established ability to synthesize block copolymers with a hard poly(dicyclopentanyl acrylate) segment (Tg ≈ 120 °C) and a soft poly(alkyl acrylate) segment (with a low Tg) provides a direct and unexplored pathway to creating high-performance SMPs. researchgate.net
The poly(dicyclopentanyl acrylate) block would serve as the hard segment, locking in the permanent shape at temperatures below its high Tg.
The soft poly(alkyl acrylate) block would allow the material to be deformed and fixed into a temporary shape when cooled below its own Tg.
Heating the material above the T_trans (related to the soft segment's Tg) would activate the shape-memory effect, causing the material to return to its original form.
This research direction could lead to the development of smart materials for applications such as self-deploying structures, smart fasteners, and biomedical devices like stents or intraocular lenses that can be inserted in a temporary shape and then expand into their functional form within the body. nih.gov
| Smart System Type | Proposed Polymer Architecture | Actuation Mechanism | Potential Applications |
| Shape-Memory Polymer (SMP) | Poly(dicyclopentanyl acrylate)-block-poly(alkyl acrylate) | Thermal stimulus (heating above the soft segment's transition temperature) triggers recovery of the permanent shape. researchgate.netwikipedia.org | Self-deploying aerospace components, smart textiles, biomedical implants (e.g., stents), adaptive optics. |
Q & A
Q. What are the standard methods for synthesizing and characterizing hexahydro-4,7-methano-1H-indenyl acrylate?
Synthesis typically involves esterification of acrylic acid with hexahydro-4,7-methano-1H-indenol derivatives under acid catalysis. Characterization relies on spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm the ester linkage and bicyclic structure .
- IR spectroscopy to identify acrylate C=O stretching (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- GC-MS for purity assessment and fragmentation pattern validation (e.g., loss of CO₂ or alkyl fragments) . Physical properties (density: 1.06 g/cm³; boiling point: 279°C) are critical for solvent selection in reactions .
Q. How should researchers handle stability issues during storage?
The compound is stabilized with methoxyhydroquinone (MEHQ) to prevent radical polymerization. Storage recommendations:
Q. What are the key regulatory considerations for laboratory use?
Under EU REACH regulations, it is classified as a hazardous substance (CAS 33791-58-1) requiring proper waste disposal via certified hazardous waste handlers. Safety protocols include fume hood use and PPE (gloves, goggles) due to acrylate-related sensitization risks .
Advanced Research Questions
Q. How can conflicting CAS registry numbers (e.g., 7398-56-3 vs. 33791-58-1) be resolved in literature reviews?
Discrepancies arise from isomerism and naming conventions. For example:
- 7398-56-3 refers to the tricyclodecanyl acrylate isomer stabilized with MEHQ .
- 33791-58-1 corresponds to the 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acrylate variant . Cross-validate using spectral libraries (e.g., NIST) and structural elucidation via X-ray crystallography or computational modeling (DFT) .
Q. What experimental challenges arise in analyzing fragmentation patterns of bicyclic acrylates?
Electron impact (EI) mass spectrometry reveals two pathways:
- Bisection fragmentation : Cleavage of the methano bridge, yielding m/z 121 (C₈H₉O⁺) and m/z 85 (C₅H₉⁺) ions .
- Alkyl loss : Elimination of C₃H₅ or C₄H₇ fragments, influenced by endo/exo stereochemistry . Deuterium labeling is critical to distinguish between isomeric pathways .
Q. How can optical resolution of stereoisomers be optimized for pharmacological studies?
- Kinetic resolution : Use chiral catalysts (e.g., lipase B) for enantioselective ester hydrolysis .
- Chromatographic separation : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC, with resolution factors >1.5 . Absolute configuration is confirmed via circular dichroism (CD) or single-crystal X-ray .
Q. What methodologies assess endocrine disruption potential in environmental studies?
The U.S. EPA’s Tier 1 Screening includes:
- Estrogen receptor binding assays (e.g., YES assay) to detect agonist/antagonist activity .
- Zebrafish embryo toxicity tests to evaluate developmental effects at concentrations ≥10 ppm . Metabolite identification via LC-MS/MS is essential, as oxidation products (e.g., epoxides) may exhibit higher activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported boiling points (e.g., 279°C vs. 278.5°C)?
Variations stem from measurement conditions (e.g., pressure, purity). Standardize reporting using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
